molecular formula C21H25N3O4S2 B2593916 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049897-43-9

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2593916
CAS No.: 1049897-43-9
M. Wt: 447.57
InChI Key: JNWZMORUPUYSDG-UHFFFAOYSA-N
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Description

“N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide” is a chemical compound with the molecular formula C25H21N3O2S . It’s a complex organic compound that falls under the category of thiazoles .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C25H21N3O2S . The structure includes a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.286±0.06 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available .

Scientific Research Applications

Pyrimidine Derivatives

Pyrimidine derivatives are known for their exquisite sensing materials and have a range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. These derivatives demonstrate significant relevance in the development of optical sensors and hold potential for further exploration in scientific research (Jindal & Kaur, 2021).

Imidazole Derivatives

Imidazole derivatives have been reviewed for their antitumor activity. They include various structures such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, showcasing a search for new antitumor drugs and compounds with different biological properties (Iradyan et al., 2009).

CNS Acting Drugs

The search for compounds with potential Central Nervous System (CNS) activity highlights the importance of heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O). These compounds are the largest class of organic compounds and are integral in the synthesis of new CNS drugs, suggesting a wide array of pharmacological applications (Saganuwan, 2017).

Benzothiazoles

Benzothiazoles and their derivatives are of considerable importance due to their natural occurrence and applications in pharmaceuticals. The synthesis of tetrahydrobenzo[b]pyrans using organocatalysts is particularly interesting for organic chemists and pharmacologists, indicating the versatile applications of benzothiazole compounds in medicinal chemistry (Kiyani, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would likely depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources I have . As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-13-6-8-14(9-7-13)30(27,28)24-10-4-5-16(24)19(26)23-20-22-15-11-21(2,3)12-17(25)18(15)29-20/h6-9,16H,4-5,10-12H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWZMORUPUYSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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